5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone

Vue d'ensemble

Description

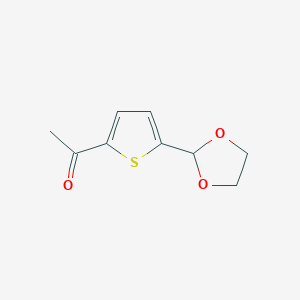

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone: is an organic compound that features a 1,3-dioxolane ring fused to a thienyl group with a methyl ketone substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone typically involves the formation of the 1,3-dioxolane ring followed by its attachment to the thienyl group. One common method is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is usually catalyzed by an acid such as p-toluenesulfonic acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of hypervalent iodine reagents has been reported for the stereoselective formation of substituted 1,3-dioxolanes .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dioxolane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted dioxolane derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀O₃S

- Molecular Weight : 198.24 g/mol

- CAS Number : 773097-36-2

- Purity : 97% .

The compound features a dioxolane ring and a thienyl group, which contribute to its unique reactivity and potential applications in various fields.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for various transformations, including:

- Nucleophilic substitutions : The dioxolane moiety can undergo nucleophilic attack, making it useful in synthesizing more complex structures.

- Functionalization of α-C–H bonds : In combination with iodine and dimethyl sulfoxide, this compound can facilitate the functionalization of aryl methyl ketones, leading to diverse organic transformations .

Case Study: Synthesis of Complex Molecules

A notable application involves the use of this compound in the synthesis of complex scaffolds. For instance, its reactivity was explored in the context of synthesizing α-iodoaryl methyl ketones through a reaction system involving iodine and dimethyl sulfoxide. This method has shown promise in constructing C–X bonds (including C–C and C–N), which are crucial for developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound's structural features suggest potential therapeutic applications. Its interaction with biological targets is an area of active research:

- Biological Activity : Initial studies indicate that compounds similar to this compound may exhibit anti-inflammatory or antimicrobial properties. Further investigation into its mechanism of action could reveal its suitability for drug development .

Case Study: Interaction Studies

Research has focused on the interaction of this compound with various biological targets. For example, studies assessing its reactivity with enzymes involved in metabolic pathways have been conducted to evaluate its potential as a lead compound for new therapeutic agents.

Material Science Applications

The unique structural properties of this compound make it suitable for applications in materials science:

- Polymer Science : Its ability to participate in polymerization reactions opens avenues for creating novel materials with specific properties.

Mécanisme D'action

The mechanism by which 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone exerts its effects is largely dependent on its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the thienyl group can participate in π-π interactions with aromatic residues in biological systems, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

1,3-Dioxolane: A simpler analog without the thienyl group, used primarily as a solvent and in polymer production.

2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one: A related compound with a cyclohexanone moiety, used in the synthesis of pharmaceuticals.

Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone is unique due to the presence of both the dioxolane and thienyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a wider range of applications compared to simpler analogs .

Activité Biologique

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a 1,3-dioxolane ring linked to a thienyl group through a methyl ketone moiety. This unique structure contributes to its reactivity and biological properties. The molecular formula of the compound is , which reflects its complex arrangement of functional groups that may facilitate interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study investigating related compounds found that derivatives of 1,3-dioxolanes demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | E. coli | >2000 µg/mL |

| Compound C | Pseudomonas aeruginosa | 1250 µg/mL |

These findings suggest that the structural features of dioxolane derivatives may enhance their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to dioxolanes have been shown to inhibit tumor growth in vitro .

Case Study Example:

In a study evaluating the cytotoxicity of dioxolane derivatives against human cancer cell lines, several compounds demonstrated significant growth inhibition. Among them, one derivative showed an IC50 value comparable to established chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its biological effects appears to involve interactions with specific molecular targets such as enzymes or receptors. The dioxolane and thienyl groups can engage in hydrogen bonding , π-π stacking , and other non-covalent interactions that influence the activity of target proteins .

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption: Its structural properties may allow it to integrate into lipid membranes, leading to increased permeability and cell death.

Applications in Research

This compound is not only significant for its biological activities but also serves as a valuable tool in synthetic chemistry and medicinal research. Its unique structure makes it suitable for:

- Drug Development: As a lead compound for new antimicrobial or anticancer agents.

- Biochemical Probes: To investigate enzyme activities and cellular pathways.

Propriétés

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-6(10)7-2-3-8(13-7)9-11-4-5-12-9/h2-3,9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIHVGSSTHOJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641871 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773097-36-2 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.